molecular formula C11H10N2O2S B2934598 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid CAS No. 33942-54-0

4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid

Cat. No.: B2934598
CAS No.: 33942-54-0
M. Wt: 234.27
InChI Key: VWQMNWDBMGYALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid is a compound that features a thiazole ring attached to a benzoic acid moiety The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method includes the reaction of 4-methyl-2-aminothiazole with 4-chlorobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring of the benzoic acid moiety.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid has several applications in scientific research:

Comparison with Similar Compounds

  • 4-[(4-chlorophenyl)amino]benzoic Acid
  • 4-[(4-methyl-1,3-thiazol-2-yl)amino]phenylacetic Acid
  • 4-[(4-methyl-1,3-thiazol-2-yl)amino]salicylic Acid

Comparison: 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid is unique due to the presence of both the thiazole ring and the benzoic acid moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the thiazole ring enhances the compound’s ability to interact with biological targets, while the benzoic acid moiety provides additional sites for chemical modification .

Properties

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7-6-16-11(12-7)13-9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQMNWDBMGYALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658276
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.